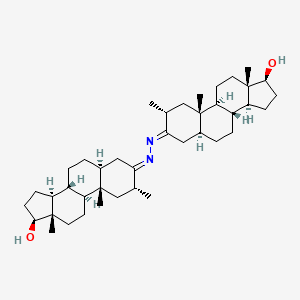

Bolazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

4267-81-6 |

|---|---|

Molecular Formula |

C40H64N2O2 |

Molecular Weight |

604.9 g/mol |

IUPAC Name |

(2R,3E,5S,8R,9S,10S,13S,14S,17S)-3-[(E)-[(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ylidene]hydrazinylidene]-2,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C40H64N2O2/c1-23-21-39(5)25(7-9-27-29-11-13-35(43)37(29,3)17-15-31(27)39)19-33(23)41-42-34-20-26-8-10-28-30-12-14-36(44)38(30,4)18-16-32(28)40(26,6)22-24(34)2/h23-32,35-36,43-44H,7-22H2,1-6H3/b41-33+,42-34+/t23-,24-,25+,26+,27+,28+,29+,30+,31+,32+,35+,36+,37+,38+,39+,40+/m1/s1 |

InChI Key |

BQDZMZRUXNFTQT-KSJDNICASA-N |

SMILES |

CC1CC2(C(CCC3C2CCC4(C3CCC4O)C)CC1=NN=C5CC6CCC7C8CCC(C8(CCC7C6(CC5C)C)C)O)C |

Isomeric SMILES |

C[C@H]1/C(=N/N=C\2/[C@@H](C[C@@]3([C@@H]4[C@H]([C@H]5[C@@]([C@H](CC5)O)(CC4)C)CC[C@H]3C2)C)C)/C[C@H]6[C@](C1)([C@@H]7[C@H]([C@H]8[C@@]([C@H](CC8)O)(CC7)C)CC6)C |

Canonical SMILES |

CC1CC2(C(CCC3C2CCC4(C3CCC4O)C)CC1=NN=C5CC6CCC7C8CCC(C8(CCC7C6(CC5C)C)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

In Vitro Mechanism of Action of Bolazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bolazine, a synthetic anabolic-androgenic steroid (AAS), is structurally a dimer of drostanolone (B1670957) linked by an azine bridge. It is considered a prodrug that exerts its biological effects following in vivo or in vitro metabolic conversion to its active monomer, drostanolone. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, focusing on the well-characterized activities of its active metabolite, drostanolone. The guide details the interaction of drostanolone with the androgen receptor (AR), subsequent signaling pathways, and provides standardized protocols for key in vitro assays.

Introduction

This compound (2α-methyl-5α-androstan-17β-ol-3-one azine) is a synthetic derivative of dihydrotestosterone (B1667394) (DHT). Its unique dimeric structure suggests a prodrug nature, with the active compound being drostanolone. The primary mechanism of action for all AAS, including drostanolone, is mediated through the androgen receptor (AR), a ligand-activated nuclear transcription factor. Upon binding to the AR, drostanolone initiates a cascade of molecular events leading to altered gene expression and subsequent physiological effects. Understanding the in vitro mechanism of action is crucial for elucidating its pharmacological profile and for the development of new therapeutic agents.

In Vitro Metabolism of this compound

While specific in vitro metabolism studies on this compound are not extensively available in the public domain, evidence from related compounds strongly supports its conversion to drostanolone. For instance, dimethazine, a structurally similar azine-linked dimer of methasterone (B159527), has been shown to degrade to methasterone in vitro. This suggests that the azine bond in this compound is likely cleaved under physiological conditions, releasing two molecules of drostanolone.

Experimental Protocol: In Vitro Metabolism using Liver Microsomes

This protocol outlines a general procedure to assess the metabolic conversion of this compound to drostanolone using human liver microsomes.

Materials:

-

This compound

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

0.1 M Phosphate (B84403) Buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Internal Standard (IS) for LC-MS/MS analysis (e.g., deuterated drostanolone)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, human liver microsomes, and this compound solution.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow temperature equilibration.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Termination of Reaction: At each time point, terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Sample Analysis: Transfer the supernatant to a new tube and analyze for the presence and quantity of drostanolone using a validated LC-MS/MS method.

Data Analysis:

The formation of drostanolone over time confirms the metabolic conversion of this compound. The rate of formation can be calculated to determine the metabolic stability of this compound.

Interaction with the Androgen Receptor

The biological effects of this compound are mediated by the interaction of its active metabolite, drostanolone, with the androgen receptor.

Androgen Receptor Binding Affinity

Drostanolone is a potent agonist of the androgen receptor.[1] While specific Ki or IC50 values for drostanolone are not consistently reported across the literature, its high anabolic to androgenic ratio suggests a strong and selective binding to the AR.[2] For comparative purposes, the IC50 value for dihydrotestosterone (DHT), a potent endogenous androgen, in a competitive binding assay using hamster prostate cytoplasmic AR has been reported to be 3.2 nM.[3]

Table 1: Comparative Androgen Receptor Binding Affinity

| Compound | Receptor Source | Radioligand | IC50 (nM) | Reference |

| Dihydrotestosterone (DHT) | Hamster Prostate Cytosol | [3H]DHT | 3.2 | [3] |

| Drostanolone | - | - | Data not available | - |

Experimental Protocol: Competitive Androgen Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of drostanolone for the androgen receptor.

Materials:

-

Recombinant human androgen receptor (or cytosol preparation from androgen-sensitive tissue)

-

Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-DHT)

-

Unlabeled drostanolone

-

Assay Buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Scintillation fluid

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of unlabeled drostanolone.

-

Assay Setup: In a multi-well plate, combine the androgen receptor preparation, a fixed concentration of the radiolabeled androgen, and varying concentrations of unlabeled drostanolone. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled DHT).

-

Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of drostanolone. Plot the percentage of specific binding against the log concentration of drostanolone and fit the data to a sigmoidal curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Androgen Receptor Activation and Downstream Signaling

As an AR agonist, drostanolone binding initiates a conformational change in the receptor, leading to its dimerization, nuclear translocation, and binding to androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the anabolic and androgenic effects.

Androgen Receptor Activation

Table 2: Comparative Androgen Receptor Activation

| Compound | Cell Line | Reporter Gene | EC50 (nM) | Reference |

| Dihydrotestosterone (DHT) | U2OS | Luciferase | 0.13 | [4] |

| Drostanolone | - | - | Data not available | - |

Experimental Protocol: Androgen Receptor Reporter Gene Assay

This protocol describes a luciferase-based reporter gene assay to measure the activation of the androgen receptor by drostanolone.

Materials:

-

A suitable mammalian cell line (e.g., HEK293, PC3)

-

Expression vector for the human androgen receptor

-

Luciferase reporter vector containing an androgen-responsive promoter

-

Transfection reagent

-

Cell culture medium and supplements

-

Drostanolone

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the androgen receptor expression vector and the luciferase reporter vector using a suitable transfection reagent.

-

Compound Treatment: After transfection, treat the cells with varying concentrations of drostanolone or a vehicle control.

-

Incubation: Incubate the cells for 24-48 hours to allow for gene expression.

-

Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Luciferase Assay: Add the luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the log concentration of drostanolone and fit the data to a sigmoidal curve to determine the EC50 value.

Downstream Signaling Pathways

The activation of the androgen receptor by drostanolone leads to the regulation of a variety of downstream genes involved in muscle growth and other androgen-related processes. The canonical AR signaling pathway is the primary mechanism. There is also evidence for non-genomic actions of androgens, which are rapid and not dependent on gene transcription.[5][6]

Genomic Signaling Pathway:

Caption: Genomic signaling pathway of drostanolone.

Non-Genomic Signaling Pathway:

Caption: Non-genomic signaling pathway of androgens.

Conclusion

The in vitro mechanism of action of this compound is primarily attributable to its metabolic conversion to drostanolone, a potent androgen receptor agonist. Drostanolone interacts with the androgen receptor to modulate gene expression through both genomic and non-genomic signaling pathways, leading to its characteristic anabolic and androgenic effects. While direct quantitative data for this compound's metabolism and drostanolone's receptor interaction are not extensively documented, the provided experimental protocols offer a framework for researchers to elucidate these parameters. Further investigation into the specific in vitro metabolism of this compound and the precise quantitative aspects of drostanolone's interaction with the androgen receptor will provide a more complete understanding of its pharmacological profile.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 3. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Bolazine: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bolazine, also known as 2α-methyl-5α-androstan-17β-ol-3-one azine, is a synthetic anabolic-androgenic steroid (AAS) that belongs to the dihydrotestosterone (B1667394) (DHT) group.[1] Structurally, it is a unique dimer of the anabolic steroid drostanolone (B1670957), where two drostanolone molecules are linked at the C3 position by an azine bridge.[1] this compound is considered a prodrug of drostanolone.[1] It was never commercially marketed for medical use, though its ester prodrug, this compound capronate, was developed under the brand name Roxilon Inject for administration via intramuscular injection.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, intended for researchers and professionals in the field of drug development.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C40H64N2O2 | [3][4][5] |

| IUPAC Name | (2R,3E,5S,8R,9S,10S,13S,14S,17S)-3-[(E)-[(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ylidene]hydrazinylidene]-2,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol | [3] |

| CAS Number | 4267-81-6 | [3][4] |

| Molar Mass | 604.964 g·mol−1 | [1] |

| Physical State | Solid (presumed) | Inferred from similar steroid compounds |

| Melting Point | Not reported in available literature | |

| Boiling Point | Not reported in available literature | |

| Solubility | Not reported in available literature |

Pharmacological Properties

This compound's primary pharmacological activity stems from its nature as an anabolic-androgenic steroid. As a prodrug, it is metabolized in the body to release its active form, drostanolone.

| Property | Value | Source |

| Anabolic/Androgenic Ratio | 62-130 / 25-40 | |

| Mechanism of Action | Androgen Receptor Agonist | Inferred from AAS classification |

| Administration Route | Intramuscular (as this compound capronate) | [1][2] |

Signaling Pathway

Like other anabolic-androgenic steroids, this compound, through its active metabolite drostanolone, exerts its effects by binding to and activating androgen receptors (AR). The activated AR then translocates to the cell nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). This binding modulates the transcription of target genes, leading to the physiological and pharmacological effects associated with AAS, such as increased protein synthesis in muscle tissue (anabolic effect) and development of male secondary sexual characteristics (androgenic effect).

Caption: Signaling pathway of this compound.

Experimental Protocols

The characterization of this compound and similar anabolic-androgenic steroids relies on standardized in vivo and in vitro assays. Below are detailed methodologies for key experiments.

Determination of Anabolic and Androgenic Activity (Hershberger Assay)

The Hershberger assay is the gold-standard in vivo method for assessing the anabolic and androgenic properties of a substance.

Objective: To determine the anabolic (myotrophic) and androgenic activity of this compound by measuring the weight changes of specific tissues in castrated male rats.

Materials:

-

Mature, castrated male rats (e.g., Sprague-Dawley or Wistar strain).

-

This compound (or its ester, this compound capronate).

-

Vehicle for injection (e.g., sesame oil or corn oil).

-

Testosterone (B1683101) propionate (B1217596) (as a reference androgen).

-

Surgical instruments for dissection.

-

Analytical balance.

Procedure:

-

Animal Preparation: Acclimatize castrated male rats for a period of at least 7 days.

-

Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, testosterone propionate positive control, and various dose levels of this compound).

-

Dosing: Administer the test compound (this compound) and reference compound daily for a period of 10 consecutive days via subcutaneous or intramuscular injection.

-

Necropsy: On day 11, euthanize the animals and carefully dissect the following tissues:

-

Anabolic indicator: Levator ani muscle.

-

Androgenic indicators: Ventral prostate, seminal vesicles, and glans penis.

-

-

Tissue Weighing: Remove any adhering fat and connective tissue from the dissected organs and weigh them accurately.

-

Data Analysis: Calculate the mean tissue weights for each group. The anabolic activity is determined by the increase in the weight of the levator ani muscle, while the androgenic activity is determined by the increase in the weights of the ventral prostate and seminal vesicles. The ratio of anabolic to androgenic effect is then calculated relative to the reference standard (testosterone propionate).

Caption: Workflow for the Hershberger Assay.

Androgen Receptor Binding Assay

This in vitro assay determines the ability of a compound to bind to the androgen receptor.

Objective: To quantify the binding affinity of this compound's active metabolite, drostanolone, to the androgen receptor.

Materials:

-

Source of androgen receptors (e.g., cytosol from rat prostate or recombinant human AR).

-

Radiolabeled androgen (e.g., [³H]-dihydrotestosterone or [³H]-R1881).

-

Drostanolone (as the test ligand).

-

Unlabeled dihydrotestosterone (for determining non-specific binding).

-

Assay buffer (e.g., TEGD buffer: Tris-EDTA, glycerol, dithiothreitol).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

-

Glass fiber filters.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test ligand (drostanolone) and the radiolabeled androgen in the assay buffer.

-

Incubation: In a series of tubes, combine the androgen receptor preparation, the radiolabeled androgen, and either the vehicle, varying concentrations of the test ligand, or a high concentration of unlabeled dihydrotestosterone (for non-specific binding).

-

Equilibrium: Incubate the mixtures at a low temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixtures through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test ligand to determine the IC50 (the concentration of the ligand that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated from the IC50 value.

Caption: Workflow for the Androgen Receptor Binding Assay.

Conclusion

This compound is a synthetically derived anabolic-androgenic steroid with a unique dimeric structure. As a prodrug of drostanolone, its biological activity is mediated through the androgen receptor, leading to both anabolic and androgenic effects. While its pharmacological profile has been characterized to some extent, a comprehensive public record of its physical properties remains elusive. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other novel steroid compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound capronate - Wikipedia [en.wikipedia.org]

- 3. This compound | C40H64N2O2 | CID 20055426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4267-81-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Wikidocumentaries [wikidocumentaries-demo.wmcloud.org]

The Pharmacokinetics of Bolazine Capronate: A Technical Guide

Disclaimer: Publicly available, peer-reviewed data on the specific pharmacokinetics of Bolazine capronate is exceptionally limited. This guide synthesizes information on its core chemical structure, the general principles of anabolic-androgenic steroid (AAS) pharmacokinetics, and available data for the closely related compound, drostanolone (B1670957) propionate (B1217596), to provide a scientifically grounded overview for researchers, scientists, and drug development professionals. All inferences regarding this compound capronate are explicitly stated as such.

Introduction

This compound capronate, also known as di(drostanolone capronate) azine, is a synthetic, injectable anabolic-androgenic steroid. Structurally, it is a dimer of drostanolone capronate molecules linked by an azine bridge. Drostanolone itself is a derivative of dihydrotestosterone (B1667394) (DHT). The caproate ester and the dimeric structure are modifications designed to create a long-acting depot effect upon intramuscular administration. Understanding the pharmacokinetic profile of such a molecule is crucial for predicting its therapeutic window, dosing regimen, and potential for accumulation and side effects.

General Principles of Long-Acting Injectable Anabolic Steroids

The pharmacokinetic profile of injectable AAS esters is primarily governed by two processes: the slow release of the esterified steroid from the oily depot at the injection site and the subsequent hydrolysis of the ester by plasma esterases to release the active parent steroid. The rate of absorption from the injection site is the rate-limiting step in the pharmacokinetics of these compounds.[1][2] The length of the fatty acid ester chain is a key determinant of the drug's duration of action; longer chains generally result in slower release and a longer half-life.[1][2][3][4]

Inferred Pharmacokinetic Profile of this compound Capronate

Due to the absence of direct experimental data for this compound capronate, its pharmacokinetic parameters must be inferred from its structural components: the drostanolone steroid nucleus and the caproate (hexanoate) ester.

Absorption

Following intramuscular injection, this compound capronate, being highly lipophilic, would form a depot in the muscle tissue. The release into the systemic circulation would be slow and sustained. The caproate ester is longer than the more commonly studied propionate ester of drostanolone, suggesting a significantly longer absorption phase and duration of action for this compound capronate compared to drostanolone propionate.

Distribution

Once in the bloodstream, this compound capronate would likely be highly bound to plasma proteins, such as albumin and sex hormone-binding globulin (SHBG), a common characteristic of AAS. This high degree of protein binding limits the free fraction of the drug available to exert its biological effects and influences its distribution into tissues.

Metabolism

The metabolism of this compound capronate is anticipated to occur in several stages:

-

Hydrolysis of the Azine Bridge: The azine bridge connecting the two drostanolone capronate molecules would need to be cleaved to release the individual drostanolone capronate molecules. Information on the in-vivo metabolism of such azine bridges in pharmaceuticals is scarce, but it is a critical step for activation.

-

Ester Hydrolysis: Plasma esterases would then hydrolyze the caproate ester of each drostanolone capronate molecule to yield the active compound, drostanolone.

-

Steroid Nucleus Metabolism: The resulting drostanolone would then undergo metabolism, primarily in the liver.[1][2][5][6] As a DHT derivative, drostanolone is not a substrate for the aromatase enzyme, meaning it does not convert to estrogenic metabolites.[5][7] It is also not metabolized by 5α-reductase.[5][7] The primary metabolic pathways for drostanolone involve reduction and hydroxylation of the steroid nucleus, followed by conjugation to form glucuronide and sulfate (B86663) derivatives, which are then excreted in the urine.[1][2][8] A study on drostanolone metabolism in a human volunteer identified several sulfate and glucuronide conjugates as major urinary metabolites.[8]

Elimination

The elimination of this compound capronate metabolites is expected to occur primarily through the kidneys via urine. Given its long-acting nature, the excretion of metabolites would likely be prolonged, potentially detectable for an extended period after a single administration.

Quantitative Data (Surrogate Data from Drostanolone Propionate)

To provide a quantitative perspective, the following table summarizes the known pharmacokinetic parameters for Drostanolone Propionate . It is crucial to note that this compound capronate, with its longer caproate ester and dimeric structure, would be expected to have a significantly longer half-life and time to peak concentration.

| Parameter | Value (for Drostanolone Propionate) | Reference |

| Route of Administration | Intramuscular Injection | [5] |

| Bioavailability | High (approaching 100% for intramuscular) | [5][9] |

| Elimination Half-life | Approximately 2 days | [5][10] |

| Metabolism | Hepatic | [5][9] |

| Protein Binding | High | [5][9] |

| Excretion | Urine | [5] |

Experimental Protocols

Detailed experimental protocols for determining the pharmacokinetics of this compound capronate are not available. However, a standard protocol for a pharmacokinetic study of a long-acting injectable steroid in a pre-clinical animal model or human volunteers would typically involve the following steps:

-

Subject Recruitment and Baseline Assessment: Healthy, informed subjects would be recruited. Baseline physiological parameters, including blood counts, liver function tests, and endocrine profiles, would be established.

-

Drug Administration: A single, standardized dose of this compound capronate would be administered via deep intramuscular injection.

-

Serial Blood Sampling: Blood samples would be collected at predetermined time points (e.g., pre-dose, and at 1, 2, 4, 8, 12, 24, 48, 72 hours, and then daily or weekly for several weeks) to capture the absorption, distribution, and elimination phases.

-

Urine Collection: Urine would be collected over specified intervals to identify and quantify metabolites.

-

Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) method would be used to quantify the concentrations of the parent drug and its metabolites in plasma and urine.

-

Pharmacokinetic Analysis: The concentration-time data would be analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters such as Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), clearance, volume of distribution, and elimination half-life.

Visualizations

Signaling Pathway

Caption: General signaling pathway of androgen receptor activation by drostanolone.

Experimental Workflow

Caption: A typical experimental workflow for a pharmacokinetic study.

Conclusion

While a comprehensive, experimentally-derived pharmacokinetic profile of this compound capronate is not currently available in the public domain, its chemical structure allows for a number of scientifically robust inferences. As a dimeric, long-chain ester of drostanolone, it is designed to be a very long-acting depot injectable. Its activation would require cleavage of both the azine bridge and the caproate esters to release the active drostanolone moiety. The metabolism would then follow the known pathways for drostanolone, with no expected aromatization to estrogens. The lack of specific data highlights a significant gap in the scientific literature and underscores the need for further research to fully characterize the absorption, distribution, metabolism, and excretion of this complex synthetic steroid. Professionals in drug development and research should exercise caution and rely on the established principles of steroid pharmacology when considering this compound.

References

- 1. Pharmacokinetics of anabolic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of anabolic steroids. | Semantic Scholar [semanticscholar.org]

- 3. Pharmacology of anabolic steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. northroid.is [northroid.is]

- 5. Drostanolone propionate - Wikipedia [en.wikipedia.org]

- 6. ukfitlife.uk [ukfitlife.uk]

- 7. Drostanolone - Wikipedia [en.wikipedia.org]

- 8. New drostanolone metabolites in human urine by liquid chromatography time-of-flight tandem mass spectrometry and their application for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drostanolone_propionate [chemeurope.com]

- 10. What is Drostanolone propionate?_Chemicalbook [chemicalbook.com]

Bolazine and its Interaction with the Androgen Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Bolazine

This compound (2α-methyl-5α-androstan-17β-ol-3-one azine) is a synthetic derivative of dihydrotestosterone (B1667394) (DHT). Structurally, it is a dimer of two drostanolone (B1670957) molecules linked by an azine bridge at the C3 position.[1] This unique structure renders this compound inactive in its initial form. Following administration, it is metabolized in the body, cleaving the azine bond to release two molecules of its active metabolite, drostanolone.[1] Drostanolone is a potent agonist of the androgen receptor and is responsible for the anabolic and androgenic effects observed with this compound administration.[2][3]

Quantitative Data on Anabolic and Androgenic Properties

The anabolic and androgenic effects of AAS are often compared using a ratio relative to testosterone. While specific quantitative binding affinity values such as Kᵢ or IC₅₀ for this compound and drostanolone are not widely published, the anabolic and androgenic ratios provide valuable insight into their biological activity.

| Compound | Anabolic Ratio | Androgenic Ratio | Anabolic:Androgenic Ratio | Reference |

| This compound | 62-130 | 25-40 | ~2.5-3.25 : 1 | [This information is widely cited in tertiary sources, however, a primary peer-reviewed source providing the methodology for this specific ratio for this compound is not readily available.] |

| Drostanolone | 62 | 25 | ~2.5 : 1 | [Widely cited in compilations of AAS properties, original study for direct comparison is not consistently cited.] |

| Testosterone | 100 | 100 | 1 : 1 | (Baseline) |

| Dihydrotestosterone (DHT) | 100-200 | 100-200 | 1:1 | [Comparative data from multiple sources] |

Mechanism of Action: Androgen Receptor Binding and Signaling

As a prodrug, this compound's mechanism of action is predicated on its conversion to drostanolone. Drostanolone, being a DHT derivative, exerts its effects by binding to and activating the androgen receptor.[2][3] The AR is a ligand-activated transcription factor that, upon binding to an agonist, translocates to the nucleus and modulates the expression of target genes.

Androgen Receptor Signaling Pathway

The binding of drostanolone to the androgen receptor initiates a cascade of intracellular events, leading to the physiological effects associated with this anabolic steroid.

Caption: Androgen Receptor Signaling Pathway of this compound's Active Metabolite.

Experimental Protocols

Conceptual Synthesis of this compound

Reaction: 2 Drostanolone + Hydrazine (B178648) → this compound + 2 H₂O

Materials:

-

Drostanolone (2α-methyl-5α-androstan-17β-ol-3-one)

-

Hydrazine hydrate (B1144303)

-

Ethanol (B145695) (or other suitable solvent)

-

Glacial acetic acid (catalyst, optional)

Procedure:

-

Dissolution: Dissolve drostanolone in a suitable volume of ethanol in a round-bottom flask equipped with a reflux condenser.

-

Hydrazine Addition: Add 0.5 molar equivalents of hydrazine hydrate to the stirred solution of drostanolone.

-

Catalysis (Optional): A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The this compound product, being a larger and likely less soluble molecule, may precipitate out of solution.

-

Purification: Collect the precipitate by filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Conceptual Synthesis of this compound from Drostanolone and Hydrazine.

Androgen Receptor Competitive Binding Assay

This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity of a test compound (e.g., drostanolone) for the androgen receptor.

Materials:

-

Radioligand: [³H]-Mibolerone or [³H]-Dihydrotestosterone (DHT)

-

Unlabeled Competitor: Dihydrotestosterone (for non-specific binding determination)

-

Test Compound: Drostanolone (or other compounds of interest)

-

Androgen Receptor Source: Cytosol from rat prostate tissue or a cell line expressing the human androgen receptor (e.g., LNCaP cells).

-

Assay Buffer: Tris-HCl buffer with protease inhibitors.

-

Wash Buffer: Ice-cold Tris-HCl buffer.

-

Scintillation Cocktail

-

96-well plates

-

Filtration apparatus with glass fiber filters.

Procedure:

-

Receptor Preparation: Prepare a cytosolic fraction containing the androgen receptor from the chosen source. Determine the protein concentration of the cytosol.

-

Assay Setup: In a 96-well plate, set up the following wells in triplicate:

-

Total Binding: Assay buffer, radioligand, and receptor preparation.

-

Non-specific Binding: Assay buffer, radioligand, an excess of unlabeled DHT, and receptor preparation.

-

Test Compound: Assay buffer, radioligand, varying concentrations of the test compound, and receptor preparation.

-

-

Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be retained on the filter.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Caption: Workflow for a Competitive Androgen Receptor Binding Assay.

Conclusion

This compound is a chemically interesting and biologically potent anabolic-androgenic steroid that functions as a prodrug for drostanolone. While its anabolic and androgenic ratios suggest significant activity, a lack of publicly available, direct quantitative androgen receptor binding affinity data necessitates further research to fully characterize its molecular interactions. The conceptual synthesis and detailed assay protocols provided in this guide offer a framework for researchers to investigate this compound and its active metabolite, drostanolone, contributing to a more comprehensive understanding of their pharmacology. This knowledge is crucial for the development of new therapeutic agents and for the detection and regulation of these compounds.

References

The In Vivo Conversion of Bolazine to Drostanolone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bolazine, a synthetic anabolic-androgenic steroid (AAS), is structurally a dimer of drostanolone (B1670957) linked by an azine bridge. It is recognized as a prodrug of drostanolone, implying that it undergoes in vivo conversion to release the active drostanolone molecules. This technical guide synthesizes the available scientific information on this conversion, focusing on the metabolic pathway, theoretical experimental protocols for its investigation, and analytical methods for detection. While direct and detailed studies on the biotransformation of this compound are limited in publicly accessible literature, this paper extrapolates from established principles of steroid metabolism to provide a comprehensive overview for research and drug development purposes.

Introduction

This compound (2α-methyl-5α-androstan-17β-ol-3-one azine) is a unique AAS characterized by its dimeric structure, consisting of two drostanolone molecules linked at their C3 positions by an azine (C=N-N=C) bridge. It has been primarily available as this compound capronate, an injectable ester form. The fundamental premise of this compound's activity is its function as a prodrug, which is metabolized in the body to yield drostanolone, a potent androgen. Understanding the specifics of this in vivo conversion is crucial for pharmacokinetic and pharmacodynamic studies, as well as for developing accurate analytical methods for doping control and clinical research.

Metabolic Pathway of this compound to Drostanolone

The primary metabolic step in the conversion of this compound to drostanolone is the hydrolysis of the central azine bond. This cleavage is hypothesized to be an enzymatic process, likely occurring in the liver, which is the principal site of steroid metabolism[1].

The Hydrolysis Reaction

The azine linkage in this compound is susceptible to hydrolytic cleavage, which would yield two molecules of drostanolone. This reaction can be represented as:

This compound + 2 H₂O → 2 Drostanolone + N₂H₄ (Hydrazine)

The metabolic fate of the resulting hydrazine (B178648) molecule would follow its own detoxification pathways, which can include acetylation and oxidation[2]. A study on the metabolism of carbidopa, which also contains a hydrazine group, concluded that the loss of this functional group is a major metabolic pathway[3].

While the specific enzymes responsible for this compound hydrolysis have not been explicitly identified in the literature, it is plausible that hepatic hydrolases or cytochrome P450 enzymes could be involved in this biotransformation.

Visualizing the Metabolic Conversion

The following diagram illustrates the proposed metabolic conversion of this compound to Drostanolone.

Quantitative Data

As of the latest literature review, there is a notable absence of published quantitative data specifically detailing the in vivo conversion of this compound to drostanolone. Key pharmacokinetic parameters such as the rate of conversion, percentage of administered this compound converted to drostanolone, and the half-life of this compound in the body have not been documented.

For comparison, studies on other anabolic steroids provide context for the types of data that would be valuable to collect for this compound. For instance, pharmacokinetic studies on other AAS detail their absorption, distribution, metabolism, and excretion profiles[1][4].

| Parameter | This compound (Data Not Available) | Drostanolone (Illustrative Data) |

| Route of Administration | Intramuscular (as capronate ester) | Intramuscular (as propionate/enanthate ester) |

| Active Metabolite | Drostanolone | Various hydroxylated and conjugated metabolites[5] |

| Half-life | Not Determined | Ester-dependent (propionate: ~3.5 days, enanthate: ~7-10 days) |

| Detection Time in Urine | Not Specifically Determined | Up to 2 weeks or longer depending on the ester and metabolites monitored[5] |

Experimental Protocols

To investigate the in vivo conversion of this compound to drostanolone, a structured experimental protocol would be necessary. The following outlines a theoretical approach based on standard methodologies in drug metabolism research.

In Vivo Animal Study Protocol

-

Animal Model: Male Wistar rats are a commonly used model for steroid metabolism studies.

-

Drug Administration:

-

A control group receives the vehicle (e.g., sesame oil).

-

A test group receives a defined dose of this compound capronate via intramuscular injection.

-

-

Sample Collection:

-

Blood samples are collected at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours) via tail vein or cardiac puncture.

-

Urine and feces are collected over 24-hour intervals using metabolic cages.

-

-

Sample Preparation:

-

Plasma/Serum: Protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Urine: Enzymatic hydrolysis (using β-glucuronidase/arylsulfatase) to cleave conjugated metabolites, followed by LLE or SPE.

-

-

Analytical Detection:

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the identification and quantification of this compound, drostanolone, and other potential metabolites.

-

In Vitro Metabolism Study Protocol

-

Enzyme Source: Human liver microsomes (HLMs) or S9 fractions to simulate hepatic metabolism.

-

Incubation:

-

This compound is incubated with the liver fractions in the presence of necessary cofactors (e.g., NADPH).

-

Reactions are carried out at 37°C for various time points.

-

-

Reaction Termination and Extraction: The reaction is stopped, and the mixture is extracted to isolate the parent drug and metabolites.

-

Analysis: LC-MS/MS or GC-MS is used to identify the metabolites formed.

Visualizing the Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study on this compound metabolism.

Conclusion

This compound's role as a prodrug to drostanolone is a fundamental aspect of its pharmacology. The conversion is presumed to occur via enzymatic hydrolysis of the azine bridge in vivo. However, a significant gap exists in the scientific literature regarding the specific enzymes involved, the pharmacokinetics of this conversion, and detailed experimental validation. The theoretical frameworks for metabolic pathways and experimental protocols presented in this guide are based on established principles of steroid biochemistry and drug metabolism. Further research, employing modern analytical techniques such as high-resolution mass spectrometry, is necessary to fully elucidate the in vivo fate of this compound and provide the quantitative data required for a complete understanding of its biotransformation to drostanolone. Such studies would be of immense value to the fields of endocrinology, pharmacology, and anti-doping science.

References

- 1. Pharmacokinetics of anabolic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the excretion of hydrazine and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Further studies on the metabolism of carbidopa, (minus)-L-alpha-hydrazino-3,4-dihydroxy-alpha-methylbenzenepropanoic acid monohydrate, in the human, Rhesus monkey, dog, and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The absorption, distribution and excretion of anabolic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Searching for new long-term urinary metabolites of metenolone and drostanolone using gas chromatography-mass spectrometry with a focus on non-hydrolysed sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification and Analysis of Bolazine Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the identification and analysis of bolazine metabolites. This compound, a synthetic anabolic-androgenic steroid, undergoes extensive metabolism in the body, making the detection of its metabolites crucial for various applications, including doping control and pharmacological research. This document outlines the primary metabolic pathways, presents detailed methodologies for metabolite analysis using advanced analytical techniques, and summarizes the identified metabolites.

Introduction to this compound Metabolism

This compound (systematic name: 17β-hydroxy-2α,17-dimethyl-5α-androstan-3-one azine) is structurally related to other anabolic steroids and is known to be extensively metabolized in the body. The primary routes of metabolism involve Phase I and Phase II biotransformations. Phase I reactions introduce or expose functional groups, primarily through oxidation (hydroxylation) and reduction. Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For this compound, the key metabolic transformations include:

-

Hydroxylation: The introduction of one or more hydroxyl (-OH) groups to the steroid backbone is a major metabolic pathway. Mono-hydroxylated and di-hydroxylated metabolites have been identified.

-

Reduction: The keto group at the C-3 position and the double bond in the A-ring can be reduced.

-

Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid to form glucuronide conjugates, which are readily excreted in urine.

Identified this compound Metabolites

While quantitative data on the concentrations of this compound metabolites in biological samples are not extensively available in the public literature, several metabolites have been identified in in vitro studies using liver microsomes and in in vivo studies in rats. The following tables summarize the key identified metabolites of bolasterone (B1667360), a closely related analogue of this compound, which provide strong indications of the expected metabolites for this compound.

Table 1: Mono-Hydroxylated Metabolites of Bolasterone Identified by GC-MS/MS

| Metabolite ID | Proposed Hydroxylation Site | Analytical Method | Reference |

| M1 | C11 | GC-MS/MS | [1][2] |

| M2/M3 | C6 | GC-MS/MS | [1][2] |

| M4 | C12 | GC-MS/MS | [1][2] |

| M5 | C2 | GC-MS/MS | [1][2] |

Table 2: Di-Hydroxylated Metabolites of Bolasterone Identified by GC-MS/MS

| Metabolite ID | Proposed Hydroxylation Sites | Analytical Method | Reference |

| M6 | C11 and C16 | GC-MS/MS | [1][2] |

| M7 | C2 and C11 | GC-MS/MS | [1][2] |

| M10 | C6 and C12 | GC-MS/MS | [1][2] |

| M12 | C12 and C16 | GC-MS/MS | [1][2] |

| M8, M9, M11 | Undetermined | GC-MS/MS | [1][2] |

Table 3: Other Metabolites of Bolasterone Identified by LC-HRMS

| Metabolite ID | Description | Analytical Method | Reference |

| M1-M16 | 16 Hydroxylated Metabolites | LC-HRMS | [3][4] |

| M17 | Reduction of 3-keto and 4-ene | LC-HRMS | [3][4] |

| M18 | Glucuronic acid conjugate | LC-HRMS | [3][4] |

Metabolic Pathway of Bolasterone

The following diagram illustrates the proposed metabolic pathway of bolasterone, highlighting the key hydroxylation and conjugation steps.

Experimental Protocols for Metabolite Analysis

The following sections provide detailed, representative protocols for the analysis of this compound metabolites in urine. These protocols are based on established methods for the analysis of anabolic steroids and their metabolites.

Sample Preparation from Urine

This protocol describes the extraction and hydrolysis of conjugated metabolites from a urine sample.

Protocol Details:

-

Sample Collection: Collect a mid-stream urine sample.

-

Internal Standard Addition: To 2 mL of urine, add an appropriate internal standard (e.g., 20 µL of a 1 µg/mL solution of d3-testosterone in methanol) to account for extraction variability.

-

Buffering: Add 1 mL of 0.2 M phosphate buffer (pH 7.0).

-

Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase from E. coli. Vortex the mixture and incubate at 50°C for 3 hours to cleave the glucuronide conjugates.

-

Liquid-Liquid Extraction: After cooling to room temperature, add 5 mL of diethyl ether. Vortex for 10 minutes and then centrifuge at 3000 rpm for 5 minutes.

-

Phase Separation: Transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of methanol for LC-MS/MS analysis or proceed to derivatization for GC-MS analysis.

GC-MS/MS Analysis

Gas chromatography-mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of steroid metabolites, often requiring a derivatization step to increase the volatility of the analytes.

4.2.1. Derivatization Protocol (Trimethylsilylation)

-

To the dried extract from the sample preparation step, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

-

Cap the vial tightly and heat at 60°C for 30 minutes.

-

Cool the vial to room temperature before injection into the GC-MS/MS system.

References

- 1. Metabolic Identification Based on Proposed Mass Fragmentation Pathways of the Anabolic Steroid Bolasterone by Gas Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolites identification of anabolic steroid bolasterone in vitro and in rats by high resolution liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Anabolic versus Androgenic Activity of Bolazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bolazine, chemically known as 2α-methyl-5α-androstan-17β-ol-3-one azine, is a synthetic anabolic-androgenic steroid (AAS) that has garnered interest due to its unique chemical structure and reported pharmacological profile. As a derivative of dihydrotestosterone (B1667394) (DHT), this compound is characterized as a dimer of drostanolone (B1670957), linked by an azine bridge at the C3 position. It is typically administered as its ester prodrug, this compound capronate, via intramuscular injection. This technical guide provides a comprehensive overview of the anabolic and androgenic activities of this compound, presenting available quantitative data, outlining generalized experimental protocols for the assessment of such activities, and visualizing key pathways and processes. While primary literature detailing the original pharmacological characterization of this compound is scarce, this guide synthesizes the available information from secondary sources to offer a detailed understanding for research and drug development purposes.

Chemical Structure and Prodrug Nature

This compound possesses a distinct dimeric structure, formed from two molecules of drostanolone (2α-methyl-5α-androstan-17β-ol-3-one) linked by a nitrogen-nitrogen double bond (azine group) at the 3-position of the A-ring.[1] This unique configuration is central to its proposed mechanism of action.

It is reported that this compound functions as a prodrug of drostanolone.[1] Following administration, the azine bridge is cleaved in vivo, releasing two molecules of the active anabolic agent, drostanolone. This metabolic activation is a critical step for the exertion of its biological effects.

Caption: Chemical structure of this compound and its metabolic conversion to two molecules of Drostanolone.

Quantitative Data on Anabolic and Androgenic Activity

The anabolic and androgenic effects of steroids are often quantified and compared using the anabolic/androgenic ratio. This ratio is typically determined using the Hershberger assay in animal models, where the anabolic effect is measured by the growth of the levator ani muscle, and the androgenic effect is assessed by the growth of seminal vesicles or the ventral prostate.

The available data for this compound is presented in the table below. It is important to note that the primary source for this data could not be located in the available scientific literature, and the values are cited from secondary sources.

| Compound | Anabolic Activity | Androgenic Activity | Anabolic/Androgenic Ratio |

| This compound | 62 - 130 | 25 - 40 | 1.55 - 5.2 |

| Reference: Testosterone (B1683101) | 100 | 100 | 1 |

Data is presented relative to testosterone, which has a defined anabolic/androgenic ratio of 100:100.

Androgen Receptor Signaling Pathway

Like other anabolic-androgenic steroids, the active metabolite of this compound, drostanolone, is believed to exert its effects through the androgen receptor (AR). The signaling pathway follows a series of well-established steps:

-

Cellular Entry: Being lipophilic, drostanolone diffuses across the cell membrane into the cytoplasm.

-

Receptor Binding: In the cytoplasm, drostanolone binds to the androgen receptor, causing a conformational change in the receptor protein.

-

Nuclear Translocation: The activated steroid-receptor complex translocates into the nucleus.

-

DNA Binding: Within the nucleus, the complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.

-

Gene Transcription: This binding initiates the transcription of genes that regulate anabolic and androgenic processes, leading to the physiological effects associated with the steroid.

Caption: Simplified signaling pathway of Drostanolone via the Androgen Receptor.

Experimental Protocols

Due to the absence of primary scientific literature detailing the specific experimental protocols used for this compound, this section outlines generalized methodologies for key assays used to determine anabolic and androgenic activity.

The Hershberger Assay (Rat Model)

The Hershberger assay is the standard in vivo method for assessing the anabolic and androgenic properties of a substance.

Objective: To determine the anabolic (myotrophic) and androgenic activity of a test compound by measuring the weight changes in specific androgen-responsive tissues in castrated male rats.

Methodology:

-

Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar strain). Castration is performed to remove the endogenous source of androgens.

-

Acclimation: Animals are allowed to acclimate for a period (e.g., 7 days) post-castration.

-

Dosing:

-

Animals are divided into groups (n=6-10 per group).

-

A vehicle control group receives the vehicle (e.g., corn oil) only.

-

A reference standard group receives a known androgen (e.g., testosterone propionate).

-

Test groups receive varying doses of the test compound (this compound caproate) administered via subcutaneous or intramuscular injection.

-

Dosing is typically performed daily for 7 to 10 consecutive days.

-

-

Necropsy and Tissue Collection:

-

Approximately 24 hours after the final dose, the animals are euthanized.

-

The following tissues are carefully dissected and weighed:

-

Anabolic Indicator: Levator ani muscle.

-

Androgenic Indicators: Ventral prostate and seminal vesicles.

-

-

-

Data Analysis:

-

The weights of the target tissues are normalized to the body weight of the animal.

-

The anabolic and androgenic activities of the test compound are calculated relative to the reference standard (testosterone propionate).

-

The anabolic/androgenic ratio is then determined.

-

Caption: Generalized experimental workflow for the Hershberger Assay.

Androgen Receptor Binding Assay

Objective: To determine the in vitro binding affinity of a compound to the androgen receptor.

Methodology:

-

Receptor Source:

-

Cytosol extract from androgen-sensitive tissues (e.g., rat prostate).

-

Recombinant human androgen receptor expressed in a suitable cell line.

-

-

Radioligand: A high-affinity radiolabeled androgen, such as [³H]-R1881 (methyltrienolone), is used.

-

Competitive Binding:

-

A constant concentration of the radioligand is incubated with the receptor preparation.

-

Increasing concentrations of the unlabeled test compound (the active metabolite, drostanolone) are added to compete for binding to the androgen receptor.

-

A non-specific binding control is included, which contains a high concentration of an unlabeled androgen to saturate all specific binding sites.

-

-

Incubation and Separation:

-

The mixture is incubated to allow binding to reach equilibrium.

-

Bound and free radioligand are separated using a method such as dextran-coated charcoal adsorption or filtration.

-

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis:

-

A competition curve is generated by plotting the percentage of specific binding against the concentration of the test compound.

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The relative binding affinity (RBA) can be calculated by comparing the IC₅₀ of the test compound to that of a reference standard (e.g., dihydrotestosterone).

-

Conclusion

Disclaimer: This document is intended for informational and research purposes only and does not constitute medical advice. The use of anabolic-androgenic steroids can have significant health risks.

References

Bolazine's Impact on Muscle Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bolazine, a synthetic anabolic-androgenic steroid (AAS), is a derivative of dihydrotestosterone (B1667394) (DHT). Structurally, it is a unique dimer of drostanolone (B1670957), to which it reportedly acts as a prodrug.[1] While this compound itself was never marketed for medical use, its esterified form, this compound capronate (brand name Roxilon Inject), was designed for intramuscular administration.[1] This guide provides a comprehensive technical overview of the known and inferred effects of this compound on muscle tissue, drawing upon data from its active metabolite, drostanolone, and the broader class of androgens. The primary mechanism of action is through the androgen receptor (AR), leading to downstream signaling cascades that promote muscle protein synthesis and hypertrophy.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | 2α-methyl-5α-androstan-17β-ol-3-one azine | [1] |

| Synonyms | This compound, Bolazina, Bolazinum, 17beta-Hydroxy-2alpha-methyl-5alpha-androstan-3-one azine | [2] |

| Molecular Formula | C40H64N2O2 | [2] |

| Molar Mass | 604.96 g/mol | [2] |

| Prodrug Form | This compound Caproate (Roxilon Inject) | [1] |

Mechanism of Action on Muscle Tissue

As a prodrug to drostanolone, this compound's effects on muscle tissue are mediated through the binding and activation of the androgen receptor (AR).[1] Drostanolone, a potent DHT derivative, is known to have a strong binding affinity for the AR. The activated AR-ligand complex translocates to the cell nucleus, where it binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes involved in muscle growth.

Signaling Pathways

The anabolic effects of androgens like drostanolone are primarily mediated through the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is a central regulator of muscle protein synthesis.

-

PI3K/Akt Activation: Upon AR activation, a direct interaction with the p85α regulatory subunit of PI3K can occur, leading to its activation and the subsequent phosphorylation of Akt.

-

mTORC1 Activation: Activated Akt phosphorylates and activates mTOR complex 1 (mTORC1), a key signaling hub for cell growth.

-

Protein Synthesis Initiation: mTORC1 then phosphorylates downstream targets, including p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which directly initiate the translation of proteins essential for muscle hypertrophy.

Role of Satellite Cells

Androgens have been shown to increase the number of satellite cells, which are muscle stem cells crucial for muscle repair and growth. Activation of satellite cells contributes to muscle hypertrophy by providing additional myonuclei to growing muscle fibers, thereby increasing their capacity for protein synthesis.

Quantitative Data on Anabolic and Androgenic Effects

| Compound | Anabolic Rating | Androgenic Rating | Reference(s) |

| This compound Caproate | 62-130 | 25-40 | [3] |

Note: This data is from a non-peer-reviewed source and should be interpreted with caution.

For comparison, the parent compound, testosterone (B1683101), has an anabolic:androgenic ratio of 100:100. The reported values for this compound Caproate suggest a moderate anabolic potential with a lower androgenic effect.

Experimental Protocols

Detailed experimental protocols from studies specifically investigating this compound are scarce. However, based on general methodologies for assessing the effects of androgens on muscle tissue in animal models, a typical protocol would involve the following steps.

Animal Model

-

Species: Male Sprague-Dawley or Wistar rats are commonly used.

-

Surgical Preparation: Orchidectomy (castration) is often performed to eliminate endogenous testosterone production, allowing for the specific effects of the administered androgen to be studied. A sham operation is performed on control groups.

Drug Administration

-

Compound: this compound or this compound Caproate.

-

Vehicle: A suitable vehicle for intramuscular injection, such as sesame oil.

-

Dosage and Frequency: Doses would be determined based on the desired anabolic effect and administered at regular intervals.

Muscle Tissue Analysis

-

Muscle Mass: Wet weight of dissected muscles (e.g., gastrocnemius, soleus, levator ani) is measured.

-

Protein Synthesis Rate: Techniques like the surface sensing of translation (SUnSET) method, which uses puromycin (B1679871) incorporation, can quantify the rate of protein synthesis.

-

Western Blotting: To analyze the phosphorylation status and total protein levels of key signaling molecules in the Akt/mTOR pathway (e.g., Akt, mTOR, p70S6K, 4E-BP1).

-

Histology: Muscle cross-sections are stained (e.g., with hematoxylin (B73222) and eosin) to measure muscle fiber cross-sectional area (CSA).

Androgen Receptor Binding Assay

A competitive binding assay can be used to determine the binding affinity of this compound (or its active metabolite) to the androgen receptor.

-

Principle: This assay measures the ability of the test compound to displace a radiolabeled androgen (e.g., [3H]-mibolerone) from the AR.

-

Procedure:

-

Prepare a source of AR (e.g., cytosol from rat prostate tissue).

-

Incubate the AR preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound/Drostanolone).

-

Separate the bound from the unbound radioligand.

-

Measure the radioactivity of the bound fraction.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). This value is used to determine the binding affinity (Ki).

-

Conclusion

This compound, as a prodrug to drostanolone, is presumed to exert its anabolic effects on muscle tissue through the well-established androgen receptor-mediated signaling pathways, primarily involving the activation of the PI3K/Akt/mTOR cascade. This leads to an increase in muscle protein synthesis and subsequent hypertrophy. While a definitive anabolic-to-androgenic ratio has been reported, the lack of peer-reviewed, quantitative data from controlled studies on this compound itself necessitates a degree of extrapolation from data on drostanolone and other androgens. Further research is required to fully elucidate the specific pharmacological profile and effects of this compound on muscle tissue. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

An In-depth Technical Guide to Bolazine and its Impact on Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bolazine, a synthetic anabolic-androgenic steroid (AAS), is structurally unique as a dimeric prodrug of drostanolone (B1670957).[1] This guide provides a comprehensive technical overview of the molecular mechanisms by which this compound, through its conversion to drostanolone, is hypothesized to impact protein synthesis. It details the signaling pathways involved, presents a framework for quantitative analysis, and offers detailed experimental protocols for further investigation. The information herein is intended to serve as a foundational resource for researchers in pharmacology, endocrinology, and drug development.

Introduction: Chemical Profile of this compound

This compound (2α-methyl-5α-androstan-17β-ol-3-one azine) is a derivative of dihydrotestosterone (B1667394) (DHT).[1][2] It is characterized by its dimeric structure, consisting of two drostanolone molecules linked by an azine bridge at the C3 position.[1] This unique configuration renders this compound a prodrug, which is metabolized in the body to release its active constituent, drostanolone.[1][2] The anabolic effects of this compound are therefore attributable to the pharmacological actions of drostanolone.

The Core Mechanism: Impact on Protein Synthesis

Drostanolone, the active metabolite of this compound, enhances muscle protein synthesis through a multi-faceted approach involving both genomic and non-genomic signaling pathways. Like other AAS, its primary mode of action is through the androgen receptor (AR).[3]

Genomic Pathway: Androgen Receptor-Mediated Transcription

The classical mechanism of AAS action is the genomic pathway, which directly influences gene expression.[4][5]

-

Ligand Binding and Receptor Activation: Drostanolone, being lipid-soluble, diffuses across the cell membrane of target tissues, such as skeletal muscle cells, and binds to the androgen receptor (AR) located in the cytoplasm.[5][6]

-

Nuclear Translocation: This binding induces a conformational change in the AR, causing the dissociation of heat shock proteins and facilitating the translocation of the drostanolone-AR complex into the nucleus.[7]

-

Gene Transcription: Within the nucleus, the complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[7] This interaction recruits co-activators and modulates the transcription of genes involved in protein synthesis, leading to an increased production of contractile proteins like actin and myosin, which are essential for muscle growth.[4][8]

Non-Genomic Signaling Pathways

In addition to the genomic pathway, AAS can elicit rapid, non-transcriptional effects that also contribute to an anabolic environment.[4][9] These pathways often involve the activation of cell surface receptors and intracellular signaling cascades.

A key non-genomic pathway influenced by androgens is the PI3K/Akt/mTOR pathway , a central regulator of cell growth and protein synthesis.[3][4]

-

PI3K/Akt Activation: Androgens can rapidly activate Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as Protein Kinase B).[4]

-

mTORC1 Activation: Activated Akt phosphorylates and inhibits Tuberous Sclerosis Complex 2 (TSC2), a negative regulator of the mechanistic Target of Rapamycin Complex 1 (mTORC1). This inhibition allows for the activation of mTORC1.[10]

-

Stimulation of Protein Synthesis: Activated mTORC1 phosphorylates two key downstream effectors:

-

p70S6 Kinase (S6K1): Phosphorylation of S6K1 leads to the phosphorylation of the ribosomal protein S6, which enhances the translation of specific mRNAs.[11]

-

4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the initiation of translation.[10][11]

-

Anti-Catabolic Effects

This compound, through drostanolone, also promotes an anabolic state by inhibiting muscle protein breakdown (MPB). This is primarily achieved by antagonizing the effects of glucocorticoids, such as cortisol, which are catabolic hormones that promote muscle wasting.[3][4] By competing for glucocorticoid receptors or interfering with their signaling, drostanolone can reduce the rate of proteolysis, leading to a positive net protein balance.[4]

Quantitative Impact on Protein Synthesis and Nitrogen Balance

While specific quantitative data for this compound and drostanolone are limited in publicly available literature, studies on other AAS provide a basis for expected outcomes. The anabolic effects of these compounds are typically assessed by measuring fractional synthetic rates (FSR) of muscle proteins and nitrogen balance.

| Parameter | Expected Effect of Drostanolone | Illustrative Data from other AAS | Citation |

| Muscle Protein Synthesis (FSR) | Significant Increase | Testosterone treatment in obese women increased muscle protein FSR by ~45%. | [12] |

| Nitrogen Balance | Positive Shift | Nandrolone decanoate (B1226879) injection in postoperative patients resulted in a nitrogen balance of -48 mg N/kg/day compared to -102 mg N/kg/day in controls. | [13] |

| Lean Body Mass | Increase | Long-term AAS use in athletes leads to significant increases in lean muscle mass. | [14] |

Note: The data presented are for illustrative purposes and are derived from studies on other anabolic agents. Rigorous quantitative studies are required to determine the precise effects of this compound and drostanolone.

Experimental Protocols

To further elucidate the impact of this compound on protein synthesis, the following experimental protocols are proposed.

In Vitro Assessment of Anabolic Signaling in Muscle Cells

This protocol outlines a method to investigate the activation of key signaling molecules in the PI3K/Akt/mTOR pathway in a muscle cell line (e.g., C2C12 myotubes) following treatment with drostanolone.

Objective: To quantify the phosphorylation of Akt, S6K1, and 4E-BP1 in response to drostanolone.

Materials:

-

C2C12 myoblasts

-

Differentiation medium (e.g., DMEM with 2% horse serum)

-

Drostanolone (dissolved in a suitable vehicle, e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE equipment and reagents

-

Western blotting equipment and reagents

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K1 (Thr389), anti-total-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-total-4E-BP1, and a loading control (e.g., anti-GAPDH)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Differentiation: Culture C2C12 myoblasts to ~80% confluency and then induce differentiation into myotubes by switching to differentiation medium for 4-6 days.

-

Drostanolone Treatment: Treat the differentiated myotubes with varying concentrations of drostanolone (and a vehicle control) for a specified time course (e.g., 15, 30, 60 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Measurement of Muscle Protein Synthesis Rate

This protocol describes the use of the stable isotope tracer technique to measure the fractional synthetic rate (FSR) of muscle proteins in an animal model (e.g., rats) following administration of this compound capronate.

Objective: To determine the in vivo effect of this compound on the rate of muscle protein synthesis.

Materials:

-

Laboratory rats

-

This compound capronate (for injection)

-

Stable isotope tracer (e.g., L-[ring-¹³C₆]phenylalanine)

-

Anesthesia

-

Surgical tools for muscle biopsy

-

Liquid nitrogen

-

Homogenization buffer

-

Trichloroacetic acid (TCA)

-

Gas chromatography-mass spectrometry (GC-MS) equipment

Procedure:

-

Animal Acclimation and Grouping: Acclimate rats to the experimental conditions and divide them into a control group (vehicle injection) and a this compound capronate treatment group.

-

This compound Administration: Administer this compound capronate via intramuscular injection at a predetermined dose and for a specified duration.

-

Tracer Infusion: On the day of measurement, administer a priming dose of L-[ring-¹³C₆]phenylalanine followed by a constant infusion to maintain a steady state of tracer enrichment in the plasma.

-

Muscle Biopsies: Collect a baseline muscle biopsy (e.g., from the gastrocnemius) at the beginning of the infusion and a second biopsy from the contralateral muscle at the end of the infusion period (e.g., after 4-6 hours). Immediately freeze the biopsies in liquid nitrogen.

-

Sample Processing:

-

Homogenize the muscle samples.

-

Precipitate the proteins with TCA.

-

Hydrolyze the protein pellet to release the constituent amino acids.

-

Extract and derivatize the amino acids for GC-MS analysis.

-

-

GC-MS Analysis: Determine the enrichment of L-[ring-¹³C₆]phenylalanine in the muscle protein and in the precursor pool (e.g., plasma or intracellular free amino acids).

-

FSR Calculation: Calculate the fractional synthetic rate (FSR) using the formula: FSR (%/h) = (E_p / (E_precursor * t)) * 100 Where E_p is the change in protein-bound tracer enrichment between the two biopsies, E_precursor is the average tracer enrichment in the precursor pool, and t is the time between biopsies in hours.

Conclusion